molecular formula C11H8ClNOS B12914694 8-Chloro-2-(ethenylsulfanyl)quinolin-3-ol CAS No. 90785-93-6

8-Chloro-2-(ethenylsulfanyl)quinolin-3-ol

Cat. No.: B12914694
CAS No.: 90785-93-6
M. Wt: 237.71 g/mol
InChI Key: MRNOYZGPQFOHBD-UHFFFAOYSA-N
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Description

8-Chloro-2-(vinylthio)quinolin-3-ol is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Quinoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(vinylthio)quinolin-3-ol typically involves the reaction of 8-chloroquinoline with a vinylthiol compound under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the vinylthiol, followed by nucleophilic substitution at the 2-position of the quinoline ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(vinylthio)quinolin-3-ol can undergo various chemical reactions, including:

    Oxidation: The vinylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions.

    Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-2-(vinylthio)quinolin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(vinylthio)quinolin-3-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase or topoisomerase, enzymes crucial for DNA replication. In cancer research, it may induce apoptosis by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.

    2-Chloroquinoline: Used as an intermediate in the synthesis of various pharmaceuticals.

    Quinoline-3-carbaldehyde: Utilized in the synthesis of heterocyclic compounds with biological activity.

Uniqueness

8-Chloro-2-(vinylthio)quinolin-3-ol is unique due to the presence of both the chloro and vinylthio groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

90785-93-6

Molecular Formula

C11H8ClNOS

Molecular Weight

237.71 g/mol

IUPAC Name

8-chloro-2-ethenylsulfanylquinolin-3-ol

InChI

InChI=1S/C11H8ClNOS/c1-2-15-11-9(14)6-7-4-3-5-8(12)10(7)13-11/h2-6,14H,1H2

InChI Key

MRNOYZGPQFOHBD-UHFFFAOYSA-N

Canonical SMILES

C=CSC1=C(C=C2C=CC=C(C2=N1)Cl)O

Origin of Product

United States

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